molecular formula C13H11FN2O2 B6330118 Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate CAS No. 1110657-11-8

Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate

Cat. No.: B6330118
CAS No.: 1110657-11-8
M. Wt: 246.24 g/mol
InChI Key: MPSNPFXTZVOJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-aminopyridin-3-yl)-benzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Methyl 4-(6-aminopyridin-3-yl)-2-chlorobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    Methyl 4-(6-aminopyridin-3-yl)-2-bromobenzoate:

Uniqueness

Methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties .

Properties

IUPAC Name

methyl 4-(6-aminopyridin-3-yl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNPFXTZVOJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.